molecular formula C17H28O3 B12436104 [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

Cat. No.: B12436104
M. Wt: 280.4 g/mol
InChI Key: LRFYCTLMXJJJHZ-MLEURADTSA-N
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Description

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[631It has a molecular formula of C17H28O2 and a molecular weight of 264.4030 . This compound is known for its distinctive structure and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate typically involves the esterification of caryophyllene alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the extraction of caryophyllene alcohol from natural sources, followed by its esterification with acetic acid. Supercritical CO2 extraction is a common method used to isolate caryophyllene alcohol from essential oils . This method is preferred due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and inhibition of microbial growth. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its pleasant aroma and flavor make it particularly valuable in the fragrance and flavor industries .

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12?,13?,14?,16-,17+/m0/s1

InChI Key

LRFYCTLMXJJJHZ-MLEURADTSA-N

Isomeric SMILES

CC(=O)OC1CC[C@]2(C[C@@]1(CCC3C2CC3(C)C)C)O

Canonical SMILES

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O

Origin of Product

United States

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